molecular formula C19H15NO4 B11688908 methyl 4-{(Z)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate

methyl 4-{(Z)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate

Cat. No.: B11688908
M. Wt: 321.3 g/mol
InChI Key: BJHFNCITFKYJHA-WJDWOHSUSA-N
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Description

Methyl 4-{[(4Z)-2-(2-methylphenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring fused with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4Z)-2-(2-methylphenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate typically involves the condensation of 2-methylbenzaldehyde with 4-aminobenzoic acid, followed by cyclization to form the oxazole ring. The reaction is usually carried out under acidic conditions, with the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification, and final cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4Z)-2-(2-methylphenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into a more saturated structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce more saturated oxazole compounds .

Scientific Research Applications

Methyl 4-{[(4Z)-2-(2-methylphenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[(4Z)-2-(2-methylphenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(4Z)-2-(2-methylphenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate
  • (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
  • (4Z)-2-methyl-4-{4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one

Uniqueness

Methyl 4-{[(4Z)-2-(2-methylphenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

methyl 4-[(Z)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]benzoate

InChI

InChI=1S/C19H15NO4/c1-12-5-3-4-6-15(12)17-20-16(19(22)24-17)11-13-7-9-14(10-8-13)18(21)23-2/h3-11H,1-2H3/b16-11-

InChI Key

BJHFNCITFKYJHA-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=N/C(=C\C3=CC=C(C=C3)C(=O)OC)/C(=O)O2

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC3=CC=C(C=C3)C(=O)OC)C(=O)O2

Origin of Product

United States

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